2,3,4,5,6,6-Hexamethylhept-3-en-2-ol
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Overview
Description
2,3,4,5,6,6-Hexamethylhept-3-en-2-ol is an organic compound with a complex structure characterized by multiple methyl groups attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,6-Hexamethylhept-3-en-2-ol typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reaction of a heptene derivative with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of methyl groups to the heptene backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,6-Hexamethylhept-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,4,5,6,6-Hexamethylhept-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,6-Hexamethylhept-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and heptene backbone allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,6-Hexamethylheptane: A saturated analog with similar methyl group arrangement but lacking the double bond.
2,3,4,5,6,6-Hexamethylhept-2-en-1-ol: A positional isomer with the double bond and hydroxyl group in different positions.
Uniqueness
2,3,4,5,6,6-Hexamethylhept-3-en-2-ol is unique due to its specific arrangement of methyl groups and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to its analogs and isomers.
Properties
CAS No. |
81786-93-8 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2,3,4,5,6,6-hexamethylhept-3-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-9(10(2)12(4,5)6)11(3)13(7,8)14/h10,14H,1-8H3 |
InChI Key |
FMFPEBONUBVZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C(C)(C)O)C)C(C)(C)C |
Origin of Product |
United States |
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